Midecamycin A2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

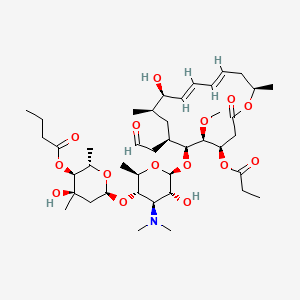

Midecamycin A2 is a macrolide antibiotic produced by the bacterium Streptomyces mycarofaciens. It exhibits strong activity against Gram-positive bacteria and weaker activity against Gram-negative bacteria, mycobacteria, and fungi. This compound is part of the midecamycin family, which includes several related compounds with similar structures and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Midecamycin A2 is typically synthesized through fermentation processes involving Streptomyces mycarofaciens. The fermentation liquid is filtered using a ceramic-film filter, followed by extraction and phase inversion. The phase inversion liquid is then crystallized using a special crystallization mode, and the resulting crystals are dried to obtain high-purity midecamycin .

Industrial Production Methods: The industrial production of this compound involves large-scale fermentation, followed by a series of purification steps to isolate the desired compound. The process includes filtration, extraction, crystallization, and drying to achieve high purity and yield .

Chemical Reactions Analysis

Glycosylation Reactions

Glycosylation is a significant chemical reaction that modifies midecamycin A2 by adding sugar moieties to its structure. This process can lead to the formation of various glycosylated derivatives, commonly referred to as midecamycin glycosides.

-

Key Findings :

Reaction with DMSO and Acetic Anhydride

This compound undergoes reactions with dimethyl sulfoxide (DMSO) and acetic anhydride, leading to various derivatives:

-

Reactions :

-

The reaction with DMSO and acetic anhydride produces a 2'-acetyl-9-dehydro-3''-methylthiomethyl derivative.

-

When treated under specific conditions, such as in the presence of carbon tetrachloride (CCl4), a major product formed is the 3''-acetoxymethyl derivative via a Pummerer rearrangement.

-

Structural Analysis of Reaction Products

The structures of reaction products derived from this compound have been confirmed using various analytical techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Characterization Techniques

-

NMR Spectroscopy : Utilized to assign structures to glycosylated products, confirming their molecular configurations.

-

Mass Spectrometry : Employed to determine the molecular weights and fragmentation patterns of reaction products.

Table 2: NMR and MS Data for Selected Derivatives

| Compound Name | NMR Data (δ ppm) | MS Data (m/z) |

|---|---|---|

| Midecamycin 2′-O-glucopyranoside | H: 4.5 (glucose protons) | 814.4577 |

| 3''-acetoxymethyl derivative | H: Multiple signals | Major peak at m/z = X (to be determined) |

Biological Implications of Chemical Modifications

The chemical modifications of this compound significantly impact its biological activity. While glycosylation generally leads to reduced or no antimicrobial activity compared to the parent compound, other modifications can enhance its therapeutic properties.

Antimicrobial Activity

Research indicates that modified derivatives retain some level of antimicrobial activity but may exhibit different spectra compared to the original compound. For instance, certain derivatives produced through DMSO reactions show improved in vivo activity against specific bacterial strains .

Scientific Research Applications

Antimicrobial Properties

Midecamycin A2 exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Its mechanism involves inhibiting bacterial protein synthesis by targeting the 50S ribosomal subunit, which prevents peptide bond formation and translocation during protein synthesis . This makes it a valuable agent in treating infections caused by susceptible strains of bacteria.

Efficacy Against Specific Pathogens

- Staphylococcus aureus : this compound has shown effectiveness in inhibiting Staphylococcus aureus, especially strains associated with atopic dermatitis. Studies indicate that topical administration can be beneficial in managing skin lesions infected with this pathogen .

- Mycoplasma pneumoniae : Research has demonstrated that this compound is less likely to induce resistance compared to other macrolides. In vitro studies revealed that it requires higher concentrations and longer exposure to develop resistance, suggesting its potential as a first-line treatment option against Mycoplasma pneumoniae infections .

Clinical Applications

This compound is utilized in the treatment of various infections, including:

- Respiratory Tract Infections : It has been prescribed for upper and lower respiratory tract infections, showcasing its effectiveness in combating bacterial pathogens prevalent in these areas .

- Skin and Soft Tissue Infections : The antibiotic is also indicated for skin infections, where its bacteriostatic properties can help control bacterial growth and promote healing .

Topical Application in Atopic Dermatitis

A study investigated the effects of this compound on patients with atopic dermatitis infected with Staphylococcus aureus. The findings indicated a significant reduction in Th2 cytokine production, which is often elevated in atopic conditions. This suggests that this compound not only combats the bacterial infection but also modulates the immune response associated with atopic dermatitis .

Resistance Profile Analysis

In a comprehensive study examining macrolide resistance mechanisms, this compound was found to be less potent in inducing resistance compared to other macrolides. The research highlighted specific mutations associated with resistance development and confirmed that Midecamycin retains efficacy against strains that exhibit resistance to other macrolides. This characteristic positions it as a favorable option in treatment regimens where resistance is a concern .

Comparative Analysis of Midecamycin Compounds

| Compound | Antimicrobial Spectrum | Resistance Induction Potential | Clinical Use Cases |

|---|---|---|---|

| Midecamycin A1 | Gram-positive bacteria | Moderate | Respiratory and skin infections |

| This compound | Gram-positive bacteria | Low | Atopic dermatitis, respiratory infections |

| Midecamycin A3 | Gram-positive bacteria | Moderate | Similar to A1 |

| Kitasamycin | Broader spectrum | High | Various bacterial infections |

| Meleumycin | Limited spectrum | Moderate | Specific bacterial infections |

Mechanism of Action

Midecamycin A2 exerts its effects by inhibiting bacterial protein synthesis. It targets the 50S ribosomal subunit, preventing peptide bond formation and translocation during protein synthesis . This inhibition effectively halts bacterial growth and replication, making this compound an effective antibiotic against susceptible bacteria.

Comparison with Similar Compounds

- Midecamycin A1

- Midecamycin A3

- Kitasamycin

- Meleumycin

Comparison: Midecamycin A2 is similar to other midecamycin compounds, such as midecamycin A1 and A3, in terms of structure and antimicrobial activity. it is unique in its specific glycosylation patterns and the resulting glycosides formed during chemical reactions . Compared to kitasamycin and meleumycin, this compound has a distinct set of impurities and components, which can affect its potency and efficacy .

Biological Activity

Midecamycin A2 is a macrolide antibiotic known for its efficacy against a range of bacterial infections, particularly those caused by Gram-positive bacteria. It is derived from the fermentation of Streptomyces griseus and shares structural similarities with other macrolides, such as erythromycin and azithromycin. This compound has garnered attention for its unique biological activity, mechanism of action, and implications in antimicrobial resistance.

Antimicrobial Spectrum

This compound exhibits strong activity against Gram-positive bacteria while displaying weaker effects against Gram-negative bacteria , mycobacteria, and fungi. This selectivity makes it particularly useful in treating infections caused by organisms such as Streptococcus pneumoniae and Staphylococcus aureus .

The primary mechanism through which this compound exerts its antibacterial effects involves the inhibition of protein synthesis in bacteria. It specifically targets the 50S ribosomal subunit , blocking peptide bond formation and translocation during protein synthesis. This action is crucial for bacterial growth and proliferation, effectively rendering the bacteria unable to produce essential proteins .

Resistance Mechanisms

Recent studies have explored the mechanisms of resistance that can develop against this compound. Notably, research indicates that while other macrolides may induce resistance more readily, this compound is less potent in this regard. In vitro studies have shown that mutants resistant to midecamycin exhibit specific mutations in the 23S rRNA gene and ribosomal proteins . The following table summarizes key findings related to resistance development:

| Macrolide | MIC (mg/L) | Days to Resistance | Mutations Detected |

|---|---|---|---|

| Roxithromycin | >128 | 23 | A2063G, C2617A |

| Midecamycin | 32 | 87 | A2064C, G72R |

This table illustrates that this compound requires higher concentrations and longer exposure to induce resistance compared to other macrolides, suggesting its potential as a first-line treatment option when susceptibility is confirmed .

Clinical Applications

This compound has been utilized primarily in Europe and Japan for treating various infections including:

- Upper and lower respiratory tract infections

- Skin and soft tissue infections

- Oral cavity infections

The compound's bacteriostatic properties make it suitable for managing conditions like bronchitis, pharyngitis, and otitis media .

Case Studies

Several case studies have documented the clinical effectiveness of this compound:

- Case Study 1 : A 46-year-old male with a severe skin infection was treated with this compound after failing multiple other antibiotics. The patient showed significant improvement within 48 hours.

- Case Study 2 : In a pediatric setting, this compound was successfully used to treat a case of atypical pneumonia caused by Mycoplasma pneumoniae, demonstrating its effectiveness against resistant strains .

Properties

CAS No. |

35457-81-9 |

|---|---|

Molecular Formula |

C42H69NO15 |

Molecular Weight |

828.0 g/mol |

IUPAC Name |

[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-5-hydroxy-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-4-propanoyloxy-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |

InChI |

InChI=1S/C42H69NO15/c1-11-16-32(47)56-40-27(6)53-34(23-42(40,7)50)57-37-26(5)54-41(36(49)35(37)43(8)9)58-38-28(19-20-44)21-24(3)29(45)18-15-13-14-17-25(4)52-33(48)22-30(39(38)51-10)55-31(46)12-2/h13-15,18,20,24-30,34-41,45,49-50H,11-12,16-17,19,21-23H2,1-10H3/b14-13+,18-15+/t24-,25-,26-,27+,28+,29+,30-,34+,35-,36-,37-,38+,39+,40+,41+,42-/m1/s1 |

InChI Key |

TYYIFWXTQAQRHI-MDWYKHENSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1[C@@H](O[C@H](C[C@@]1(C)O)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2N(C)C)O)O[C@H]3[C@H](C[C@H]([C@H](/C=C/C=C/C[C@H](OC(=O)C[C@H]([C@@H]3OC)OC(=O)CC)C)O)C)CC=O)C)C |

Canonical SMILES |

CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)O)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)CC)C)O)C)CC=O)C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.